molecular formula C16H25N3O3S B6100270 [1-(1-Pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol

[1-(1-Pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol

Cat. No.: B6100270
M. Wt: 339.5 g/mol
InChI Key: SHVLQQBYPSUNDZ-UHFFFAOYSA-N
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Description

[1-(1-Pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol is a complex organic compound characterized by its unique structure, which includes a pyridine ring, a sulfonyl group, and two piperidine rings

Properties

IUPAC Name

[1-(1-pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O3S/c20-13-14-5-9-18(10-6-14)15-3-2-8-19(12-15)23(21,22)16-4-1-7-17-11-16/h1,4,7,11,14-15,20H,2-3,5-6,8-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHVLQQBYPSUNDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CN=CC=C2)N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(1-Pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol typically involves multiple steps, starting with the preparation of the pyridine and piperidine precursors. The key steps include:

    Formation of the Pyridine Ring: This can be achieved through various methods, such as the Hantzsch pyridine synthesis.

    Piperidine Ring Formation: The piperidine rings are formed through cyclization reactions involving appropriate precursors.

    Coupling Reactions: The final step involves coupling the pyridine-sulfonyl intermediate with the piperidine intermediates under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-(1-Pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [1-(1-Pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

In biological research, this compound can be used as a probe to study various biochemical pathways. Its interactions with biological molecules can provide insights into cellular processes and mechanisms.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality.

Mechanism of Action

The mechanism of action of [1-(1-Pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling pathways by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [1-(1-Pyridin-3-ylsulfonylpiperidin-3-yl)piperidin-4-yl]methanol apart from these similar compounds is its unique combination of a pyridine ring, a sulfonyl group, and two piperidine rings. This structure provides distinct chemical and biological properties, making it a versatile compound for various applications.

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